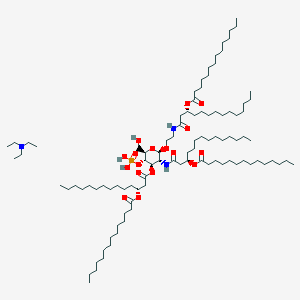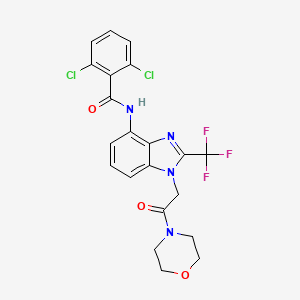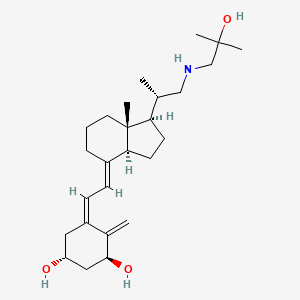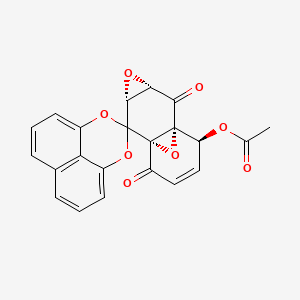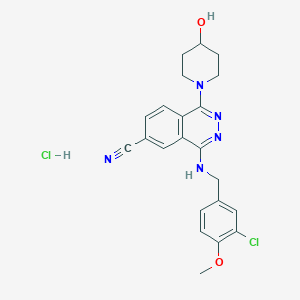
3E96CZP3FE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Its chemical formula is C21H35N2O5P, and it is a complex organic molecule with significant potential in various scientific fields . The compound’s structure includes a heptanoic acid backbone with multiple functional groups, making it a versatile candidate for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EF-6265 involves several steps, starting with the preparation of the heptanoic acid backbone. The key steps include:
Formation of the Heptanoic Acid Backbone: This involves the reaction of appropriate starting materials under controlled conditions to form the heptanoic acid structure.
Functional Group Addition: Various functional groups, including amino and phosphinyl groups, are added to the backbone through a series of reactions involving reagents such as amines and phosphorous compounds.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of EF-6265 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
EF-6265 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the amino and phosphinyl groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and other reagents suitable for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of EF-6265, while reduction could produce reduced forms with altered functional groups.
科学的研究の応用
EF-6265 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes, including the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of EF-6265 involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
EF-6265 can be compared with other similar compounds, such as:
Heptanoic Acid Derivatives: Compounds with similar heptanoic acid backbones but different functional groups.
Amino Acid Derivatives: Molecules with similar amino and phosphinyl groups but different core structures.
Uniqueness
EF-6265 is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for versatile chemical reactions and interactions, making it a valuable compound for research and industrial use.
特性
分子式 |
C21H35N2O5P |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
(2S)-7-amino-2-[[hydroxy-[(1R)-2-methyl-1-(3-phenylpropanoylamino)propyl]phosphoryl]methyl]heptanoic acid |
InChI |
InChI=1S/C21H35N2O5P/c1-16(2)20(23-19(24)13-12-17-9-5-3-6-10-17)29(27,28)15-18(21(25)26)11-7-4-8-14-22/h3,5-6,9-10,16,18,20H,4,7-8,11-15,22H2,1-2H3,(H,23,24)(H,25,26)(H,27,28)/t18-,20-/m1/s1 |
InChIキー |
DEWOTLFUKYSXIE-UYAOXDASSA-N |
異性体SMILES |
CC(C)[C@H](NC(=O)CCC1=CC=CC=C1)P(=O)(C[C@@H](CCCCCN)C(=O)O)O |
正規SMILES |
CC(C)C(NC(=O)CCC1=CC=CC=C1)P(=O)(CC(CCCCCN)C(=O)O)O |
同義語 |
7-amino-2-(((2-methyl-1-(3-phenylpropanoylamino)propyl)hydroxyphosphinoyl)methyl)heptanoic acid EF 6265 EF-6265 EF6265 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


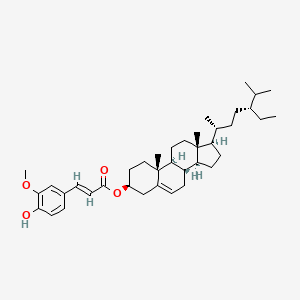
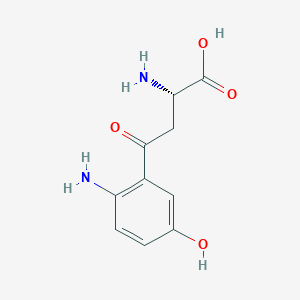
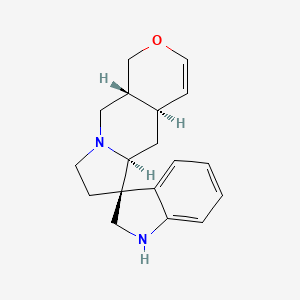
![7-(3,4-dimethylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B1243316.png)
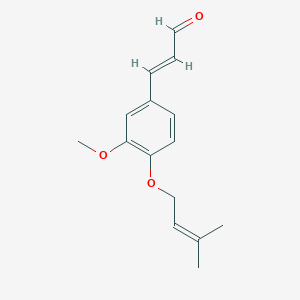

![[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 14,16-dimethyloctadecanoate](/img/structure/B1243320.png)
